2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile

Descripción

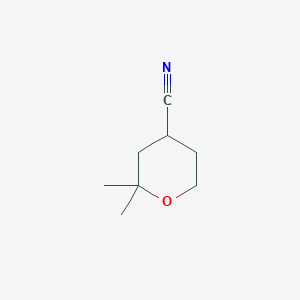

2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile is a bicyclic nitrile derivative featuring a tetrahydropyran scaffold with two methyl groups at the 2-position and a cyano group at the 4-position. Its molecular formula is C₈H₁₃NO, with a molecular weight of 139.19 g/mol. The compound’s rigid pyran ring and electron-withdrawing cyano group make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its steric hindrance from the dimethyl substituents influences reactivity and stability, distinguishing it from related analogs .

Propiedades

IUPAC Name |

2,2-dimethyloxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-8(2)5-7(6-9)3-4-10-8/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXZSVDYGIOBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50485641 | |

| Record name | 2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50485641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60549-63-5 | |

| Record name | 2,2-DIMETHYLTETRAHYDRO-2H-PYRAN-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50485641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyloxane-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Key Reactions

Starting Materials and Intermediate Formation

One common approach begins with the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-formaldehyde, which serves as a pivotal intermediate. According to a Chinese patent (CN103242276A), this intermediate can be synthesized via the following steps:

- Step 1: Preparation of 5,5-dimethyl-1,6-dioxo spiro[2.5]octane-2-carboxylic acid ethyl ester by reacting 2,2-dimethyltetrahydro-2H-pyran-4-ketone with ethyl chloroacetate under alkaline conditions.

- Step 2: Conversion of the ester to 2,2-dimethyltetrahydro-2H-pyran-4-formaldehyde by reaction with inorganic alkali solutions, followed by acidolysis with hydrochloric acid.

- Step 3: Oxidation of 2,2-dimethyltetrahydro-2H-pyran-4-formaldehyde using potassium permanganate or other oxidants to obtain 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

This sequence achieves high purity (>98%) and reasonable yields (up to 85% for intermediate steps, and 51% overall for the acid).

Introduction of the Nitrile Group

While the patent primarily focuses on the synthesis of the carboxylic acid derivative, the nitrile functionality at the 4-position can be introduced via classical organic transformations such as:

- Conversion of the aldehyde or acid intermediate to the corresponding oxime, followed by dehydration to the nitrile.

- Direct substitution reactions on halogenated intermediates with cyanide sources.

However, specific detailed protocols for the nitrile synthesis on the 2,2-dimethyltetrahydro-2H-pyran scaffold are less documented in the public domain and may require adaptation of standard nitrile synthesis techniques.

Detailed Reaction Conditions and Yields

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of 5,5-dimethyl-1,6-dioxo spiro[2.5]octane-2-carboxylic acid ethyl ester | 2,2-dimethyltetrahydro-2H-pyran-4-ketone + ethyl chloroacetate, base, toluene, room temp, 4–7 h | Not specified | Intermediate for aldehyde formation |

| 2 | Conversion to 2,2-dimethyltetrahydro-2H-pyran-4-formaldehyde | Inorganic alkali solution, stirring 10–15 h, warming to 95–105 °C, acidolysis with 1–3 M HCl | 85% | Precursor to acid and nitrile |

| 3 | Oxidation to 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid | Potassium permanganate (1–6 equiv.), room temp, 12 h, pH adjustment with HCl | 94% (step), 51% overall | High purity product (>98%) |

Alternative Synthetic Approaches

Other synthetic approaches involve the use of transition metal-catalyzed coupling reactions and selective functional group transformations. For instance, the synthesis of related tetrahydrofuran and tetrahydropyran derivatives with complex substitution patterns has been achieved via:

- Palladium-catalyzed coupling reactions (e.g., Suzuki–Miyaura cross-coupling).

- Selective oxidation and reduction steps on sugar-derived or carbohydrate-based starting materials.

These methods, while reported for related compounds such as herboxidiene derivatives, provide valuable insights into constructing substituted tetrahydropyran rings with functional groups at specific positions.

Summary of Advantages and Industrial Significance

- The described synthetic routes use relatively inexpensive and accessible starting materials.

- The processes involve straightforward reaction conditions, such as room temperature stirring and mild acid/base treatments.

- The ability to obtain high purity products with good yields makes these methods suitable for scale-up and industrial applications.

- The synthetic methodology aligns with green chemistry principles by minimizing hazardous reagents and optimizing reaction efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to amines.

Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acids can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Organic Synthesis

2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile serves as an important building block in the synthesis of more complex organic molecules. Its ability to undergo various transformations allows chemists to explore new synthetic pathways.

Research indicates that derivatives of this compound may exhibit biological activity, making it useful in drug discovery. The nitrile group can participate in nucleophilic addition reactions, which are crucial for interactions with biological targets such as enzymes and receptors.

Pharmaceutical Development

The compound has potential applications in the development of therapeutic agents. For instance:

- It has been explored as an intermediate in synthesizing PDE9 inhibitors and mTOR kinase inhibitors.

- Studies suggest that it might interact with specific molecular pathways, influencing cellular processes and offering therapeutic benefits.

Case Study 1: Synthesis of Therapeutic Agents

A study demonstrated the efficient synthesis of a PDE9 inhibitor using this compound as an intermediate. The synthetic route involved multiple steps including oxidation and reduction processes which yielded high purity products suitable for biological testing.

In another investigation, derivatives of this compound were screened for their ability to modulate enzyme activity related to neurodegenerative diseases. Results indicated promising activity that warrants further exploration in medicinal chemistry.

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Synthesis of various pyran derivatives |

| Drug Discovery | Potential biological activity leading to new therapeutic agents | PDE9 inhibitors |

| Pharmaceutical Development | Key role in synthesizing active pharmaceutical ingredients (APIs) | mTOR kinase inhibitors |

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the tetrahydropyran ring provides structural stability. These interactions can influence various biological and chemical processes .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Pyran Ring

4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile

- Structure : A chlorophenyl group replaces the dimethyl substituents at the 4-position.

- However, the chlorine atom introduces toxicity risks (H301-H315 hazard codes) .

- Applications : Used in antimicrobial studies but restricted to supervised R&D due to safety concerns .

4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile

- Structure: A hydroxymethyl group at the 4-position (C₇H₁₁NO₂, MW 141.17 g/mol).

- Properties : Increased polarity improves aqueous solubility compared to the lipophilic dimethyl analog. Predicted collision cross-section (CCS) for [M+H]+ is 130.5 Ų , aiding analytical characterization .

- Applications: Potential use in hydrophilic drug formulations.

Tetrahydro-2H-thiopyran-4-carbonitrile

Functional Group Modifications

2-Amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)-4H-pyran-3,5-dicarbonitrile

- Structure: Dual cyano groups at 3,5-positions and amino/thiophene substituents.

- Properties: The amino group enables hydrogen bonding, enhancing biological activity. Thiophene contributes to π-stacking, as seen in crystallographic studies .

- Applications : Investigated for antitumor and antimicrobial activity .

5-Acetyl-2-amino-6-methyl-4-(3-nitrophenyl)-4H-pyran-3-carbonitrile

- Structure : Acetyl and nitro groups introduce electron-withdrawing effects.

- Properties : The nitro group increases oxidative stability but may elevate toxicity. IC₅₀ values in antioxidant assays (DPPH method) are lower than dimethyl analogs, suggesting higher efficacy .

- Applications : Antioxidant and antimicrobial agents.

Actividad Biológica

2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile is a chemical compound that has garnered attention in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a tetrahydropyran ring with a carbonitrile group, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Cytotoxicity : Studies have shown that this compound can induce cell death in certain cancer cell lines.

- Antiproliferative Effects : It has been evaluated for its capacity to inhibit the proliferation of cancer cells.

Cytotoxicity Studies

A notable study assessed the cytotoxic effects of this compound on human neuroblastoma SH-SY5Y cells. The results demonstrated an IC50 value indicating significant cytotoxicity at concentrations ranging from 6.7 to >200 µM, suggesting a dose-dependent response .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The carbonitrile group may interact with specific enzymes or receptors, leading to altered cellular signaling pathways.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, contributing to its cytotoxic effects.

Case Study 1: Antiproliferative Activity

In vitro studies highlighted the antiproliferative activity of this compound against various cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with detailed findings summarized in Table 1.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| SH-SY5Y | 6.7 | High cytotoxicity |

| Human IPC Melanoma | >200 | Necrotic effects |

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its cytotoxic effects. This aligns with findings from related compounds within the pyran family .

Q & A

Q. What are the recommended synthetic routes for 2,2-Dimethyltetrahydro-2H-pyran-4-carbonitrile, and how can reaction conditions be optimized for yield?

The synthesis of pyran-carbonitrile derivatives often employs Michael addition or multicomponent reactions. For example, related compounds like 2-amino-4-(2-hydroxynaphthyl)-4H-chromene-3-carbonitriles are synthesized via Michael addition under basic conditions (e.g., EtN) in ethanol, with optimized yields achieved by controlling stoichiometry and reaction time (5–24 hours) . For sterically hindered derivatives like 2,2-dimethyl variants, adjusting solvent polarity (e.g., DMF vs. ethanol) and using phase-transfer catalysts can enhance reactivity. Reaction monitoring via TLC or HPLC is critical to isolate intermediates and minimize side products.

Q. How should researchers characterize the structural and electronic properties of this compound?

Key methods include:

- Spectroscopy : and NMR to confirm substituent positions and stereochemistry. For example, coupling constants in pyran rings (e.g., ) reveal chair or boat conformations .

- X-ray crystallography : Resolve bond lengths (e.g., C–CN ≈ 1.45 Å) and dihedral angles to assess steric effects from dimethyl groups .

- IR spectroscopy : Identify nitrile stretches (~2200–2250 cm) and hydrogen bonding interactions (e.g., N–HO) .

Q. What safety protocols are essential when handling this compound?

- Storage : Keep in a cool, dry, ventilated area away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid dust generation to reduce inhalation risks .

- Decomposition : Thermal degradation may release toxic gases (e.g., HCN, CO). Work in fume hoods with scrubbers .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity and electronic structure of this compound?

Density Functional Theory (DFT) using functionals like B3LYP/6-31G(d) can model:

- Electrostatic potentials : Identify nucleophilic/electrophilic sites (e.g., nitrile group charge distribution) .

- Transition states : Simulate ring-opening reactions influenced by steric hindrance from dimethyl groups.

- Solvent effects : PCM models evaluate solvation energies in polar aprotic solvents (e.g., acetonitrile) .

Q. What strategies resolve contradictions between experimental data (e.g., spectroscopic results) and computational predictions?

- Iterative validation : Cross-check NMR chemical shifts with computed chemical shifts (e.g., GIAO method) .

- Crystallographic refinement : Compare experimental bond angles (e.g., C–C–O ≈ 109.5°) with DFT-optimized geometries .

- Kinetic studies : Use Arrhenius plots to reconcile discrepancies in reaction rates predicted by DFT vs. experimental data .

Q. How do the 2,2-dimethyl groups influence reactivity in ring-opening or functionalization reactions?

- Steric effects : The dimethyl groups restrict access to the pyran oxygen, reducing nucleophilic attack rates.

- Conformational analysis : Boat conformations (evidenced by puckering parameters θ ≈ 88°) increase strain, favoring ring-opening under acidic conditions .

- Kinetic isotope effects (KIE) : Deuterium labeling at methyl groups can quantify steric vs. electronic contributions to reaction barriers .

Q. What are the challenges in screening biological activity, and how can SAR studies be designed?

- Solubility : Use DMSO/water mixtures (≤1% DMSO) to avoid cytotoxicity artifacts .

- SAR frameworks : Modify substituents (e.g., replacing nitrile with amide) to assess bioactivity (e.g., antimicrobial IC) .

- Metabolic stability : Incubate with liver microsomes to evaluate cytochrome P450 interactions .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.